Cas no 3333-14-0 (Benzenepropanenitrile, a-phenyl-)
Benzenepropanenitrile, a-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenepropanenitrile, a-phenyl-
- 2,3-diphenylpropanenitrile
- (+-)-2.3-Diphenyl-propionitril
- (+-)-2.3-diphenyl-propionitrile
- 2,3-diphenylpropanenirrile
- 2,3-Diphenyl-propionitril
- 2,3-diphenylpropionitrile
- 2,3-diphenyl-propionitrile
- 2,3-Diphenylpropiononitrile
- 2,3-diphenyl-propylnitrile
- AC1L3TZR
- AC1Q4QRN
- Benzylphenylacetonitrile
- EINECS 222-064-0
- Propionitrile, 3,3-diphenyl-
- HMS1446F13
- NSC71
- Maybridge3_005403
- IDI1_016790
- CS-0358953
- AC5923
- A918408
- NSC 11192
- NSC 71
- alpha-cyano-alpha,beta-diphenylethane
- AKOS009457899
- NSC-11192
- FT-0759567
- DRONDEZXOJEUGU-UHFFFAOYSA-N
- DTXSID901307290
- SY223909
- Benzenpropanenitrile, alpha-phenyl-
- 3333-14-0
- NSC11192
- NSC-71
- NS00050248
- SCHEMBL56063
- alpha-Phenylbenzenepropanenitrile
- MFCD00051018
- STL371140
- I+/--Phenylbenzenepropanenitrile
-
- MDL: MFCD00051018
- Inchi: 1S/C15H13N/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,15H,11H2
- InChI Key: DRONDEZXOJEUGU-UHFFFAOYSA-N
- SMILES: N#CC(C1C=CC=CC=1)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 207.10489
- Monoisotopic Mass: 207.104799419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 23.8Ų
Experimental Properties
- PSA: 23.79
Benzenepropanenitrile, a-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D918198-5g |
2,3-Diphenylpropanenitrile |
3333-14-0 | 95% | 5g |
$760 | 2024-07-20 | |
| eNovation Chemicals LLC | D918198-5g |
2,3-Diphenylpropanenitrile |
3333-14-0 | 95% | 5g |
$760 | 2025-02-20 | |
| eNovation Chemicals LLC | D918198-5g |
2,3-Diphenylpropanenitrile |
3333-14-0 | 95% | 5g |
$760 | 2025-02-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429623-5g |
2,3-Diphenylpropanenitrile |
3333-14-0 | 98% | 5g |
¥6505.00 | 2024-05-18 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY223909-5g |
2,3-Diphenylpropanenitrile |
3333-14-0 | ≥95% | 5g |
¥5900.00 | 2025-04-15 |
Benzenepropanenitrile, a-phenyl- Suppliers
Benzenepropanenitrile, a-phenyl- Related Literature
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Bivas Chandra Roy,Subhankar Debnath,Kaushik Chakrabarti,Bhaskar Paul,Milan Maji,Sabuj Kundu Org. Chem. Front. 2018 5 1008
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Xin-Jie Chen,Qing-Wen Gui,Rongnan Yi,Xianyong Yu,Zhi-Lin Wu,Ying Huang,Zhong Cao,Wei-Min He Org. Biomol. Chem. 2020 18 5234
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Serta? Gen?,Burcu Arslan,Derya Gülcemal,Süleyman Gülcemal,Salih Günnaz Org. Biomol. Chem. 2022 20 9753
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Burcu Arslan,Süleyman Gülcemal Dalton Trans. 2021 50 1788
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5. An umpolung reaction of α-iminonitriles and its application to the synthesis of aminomalononitrilesMakoto Shimizu,Yuki Furukawa,Isao Mizota,Yusong Zhu New J. Chem. 2020 44 152
Additional information on Benzenepropanenitrile, a-phenyl-
Recent Advances in the Study of Benzenepropanenitrile, a-phenyl- (CAS: 3333-14-0) in Chemical Biology and Pharmaceutical Research
Benzenepropanenitrile, a-phenyl- (CAS: 3333-14-0) is a chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its phenyl and nitrile functional groups, has been the subject of numerous studies aimed at exploring its biological activity, synthetic utility, and therapeutic potential. The following research briefing provides an overview of the latest findings related to this compound, highlighting key developments in its synthesis, mechanism of action, and applications in drug discovery.
Recent studies have focused on the synthesis and structural modification of Benzenepropanenitrile, a-phenyl- to enhance its biological activity and pharmacokinetic properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that introducing electron-withdrawing substituents on the phenyl ring significantly improved the compound's inhibitory activity against specific enzymes involved in inflammatory pathways. This finding opens new avenues for the development of anti-inflammatory agents based on this chemical scaffold.
In the realm of chemical biology, researchers have utilized Benzenepropanenitrile, a-phenyl- as a versatile building block for the synthesis of more complex molecules. A recent Nature Communications article (2024) described its use in click chemistry reactions to create fluorescent probes for imaging cellular processes. The compound's nitrile group was found to participate efficiently in bioorthogonal reactions, making it a valuable tool for studying biological systems with minimal interference.
Pharmacological investigations have revealed promising results regarding the therapeutic potential of Benzenepropanenitrile derivatives. A preclinical study published in European Journal of Pharmacology (2023) reported that certain analogs of this compound exhibited potent neuroprotective effects in models of neurodegenerative diseases. The mechanism appears to involve modulation of mitochondrial function and reduction of oxidative stress, suggesting potential applications in Alzheimer's and Parkinson's disease research.
The compound's safety profile and metabolic stability have also been subjects of recent investigation. A 2024 study in Drug Metabolism and Disposition characterized the phase I and II metabolism of Benzenepropanenitrile, a-phenyl- in human liver microsomes, identifying the major metabolic pathways and potential drug-drug interactions. This information is crucial for the compound's further development as a potential therapeutic agent.
From a chemical perspective, advances in the synthetic methodology for Benzenepropanenitrile, a-phenyl- have been reported. A recent Organic Letters publication (2023) described a novel catalytic system for its asymmetric synthesis, enabling access to enantiomerically pure forms of the compound. This development is particularly significant for pharmaceutical applications where stereochemistry often plays a critical role in biological activity.
Looking forward, researchers are exploring the incorporation of Benzenepropanenitrile, a-phenyl- into more complex drug-like molecules and investigating its potential as a fragment in fragment-based drug discovery. The compound's relatively simple structure combined with its demonstrated biological activity makes it an attractive starting point for medicinal chemistry programs targeting various disease areas.
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